Propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide
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Overview
Description
Propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound with a unique structure that combines elements of propanoic acid and benzodiazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the propanoic acid moiety. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its interactions with biological molecules can be studied to understand its potential effects on living organisms.
Medicine: Due to its benzodiazepine core, it may have potential as a pharmaceutical agent, particularly in the treatment of anxiety, insomnia, or other neurological conditions.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide involves its interaction with specific molecular targets in the body. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties. The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties, in addition to its anxiolytic effects.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is unique due to its combination of a propanoic acid moiety with a benzodiazepine core. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic applications or side effect profiles compared to other benzodiazepines.
Properties
CAS No. |
84044-30-4 |
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Molecular Formula |
C20H21ClN4O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,3)19(27)25-24-17-18(26)22-15-10-9-13(21)11-14(15)16(23-17)12-7-5-4-6-8-12/h4-11,17,24H,1-3H3,(H,22,26)(H,25,27) |
InChI Key |
MEKRZOBGTDEZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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